molecular formula C16H23N7S B12270631 2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12270631
M. Wt: 345.5 g/mol
InChI Key: MRUIBSPUWGLAMO-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a thiadiazole-piperazine moiety and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the thiadiazole-piperazine and pyrrolidine substituents. Common reagents used in these reactions include various halogenated intermediates, bases like sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine and thiadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine core.

Scientific Research Applications

2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
  • 4-(4,5-Dihydro-1H-imidazol-2-yl)pyrimidine
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

2-Methyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23N7S

Molecular Weight

345.5 g/mol

IUPAC Name

3-methyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C16H23N7S/c1-12-17-14(21-5-3-4-6-21)11-15(18-12)22-7-9-23(10-8-22)16-19-13(2)20-24-16/h11H,3-10H2,1-2H3

InChI Key

MRUIBSPUWGLAMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C)N4CCCC4

Origin of Product

United States

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